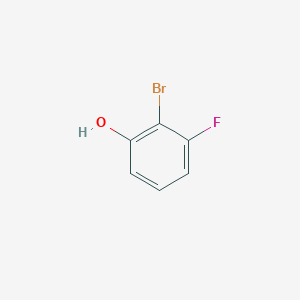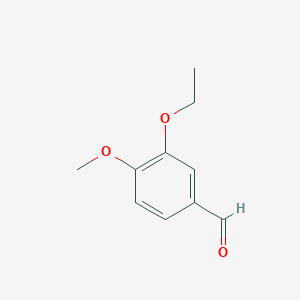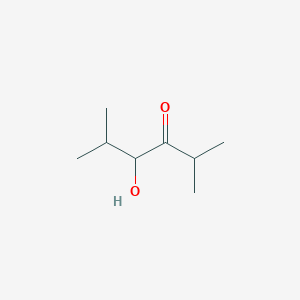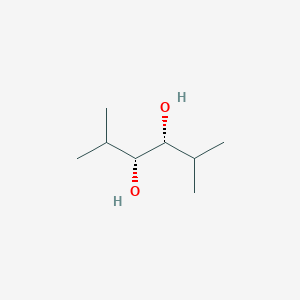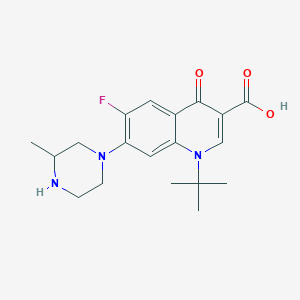
1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, also known as moxifloxacin, is a synthetic antibiotic that belongs to the fluoroquinolone class of drugs. It is used to treat a wide range of bacterial infections, including respiratory tract infections, skin and soft tissue infections, and urinary tract infections. Moxifloxacin works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and repair.
Wirkmechanismus
Moxifloxacin works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and repair. By inhibiting these enzymes, 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid prevents the bacteria from reproducing and eventually leads to their death.
Biochemische Und Physiologische Effekte
Moxifloxacin has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase the levels of certain cytokines and chemokines, which are involved in the immune response to bacterial infections. It has also been shown to increase the levels of reactive oxygen species, which can lead to oxidative damage to bacterial cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid in lab experiments is its broad-spectrum antibacterial activity. This makes it useful for studying a wide range of bacterial infections. However, one limitation of using 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is that it can be toxic to certain cell types and can interfere with certain cellular processes.
Zukünftige Richtungen
There are a number of future directions for research on 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid. One area of research is the development of new 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid derivatives with improved antibacterial activity and reduced toxicity. Another area of research is the use of 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid in combination with other antibiotics to enhance their effectiveness. Finally, there is a need for further research on the biochemical and physiological effects of 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid on the body.
Synthesemethoden
Moxifloxacin is synthesized through a multi-step process that involves the reaction of various chemical reagents. The initial step involves the reaction of 6-fluoro-3,4-dihydro-4-oxoquinoline-3-carboxylic acid with tert-butylamine to form 1-tert-butyl-6-fluoro-4-oxo-7-(2-tert-butylaminoethyl)-1,4-dihydroquinoline-3-carboxylic acid. This intermediate is then reacted with 3-methylpiperazine to form 1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Moxifloxacin has been extensively studied for its antibacterial activity and its potential use in the treatment of various bacterial infections. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including Streptococcus pneumoniae, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Eigenschaften
CAS-Nummer |
116163-02-1 |
|---|---|
Produktname |
1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid |
Molekularformel |
C19H24FN3O3 |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
1-tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H24FN3O3/c1-11-9-22(6-5-21-11)16-8-15-12(7-14(16)20)17(24)13(18(25)26)10-23(15)19(2,3)4/h7-8,10-11,21H,5-6,9H2,1-4H3,(H,25,26) |
InChI-Schlüssel |
ZMTUMOZDZAJLFA-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C(C)(C)C)F |
Kanonische SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C(C)(C)C)F |
Synonyme |
1-tert-Butyl-6-fluoro-7-(3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-qu inoline-3-carboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



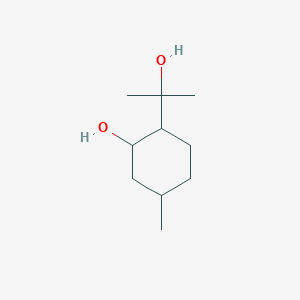
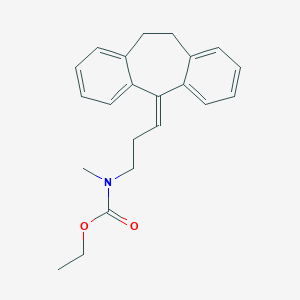
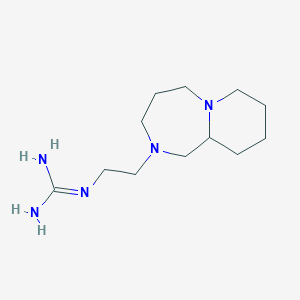
![1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]-](/img/structure/B45778.png)



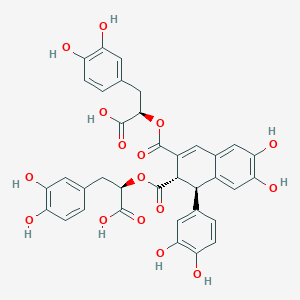

![N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B45788.png)
